TBA-354 - 1257426-19-9

TBA-354

Catalog Number: EVT-283526
CAS Number: 1257426-19-9
Molecular Formula: C19H15F3N4O5
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TBA-354 is a nitroimidazole antitubercular agent. It is active against clinical isolates of drug-resistant and -sensitive replicating M. tuberculosis (MICs = <0.02-0.36 μM). It is selective for M. tuberculosis over M. scrofulaceum, M. gilvum, M. fortuitum, M. triviale, and M. smegmatis (MICs = >11.5 μM) but is active against M. bovis and M. kansasii (MICs = <0.179 and 2.2 μM, respectively). TBA-354 (100 mg/kg per day) reduces lung colony forming units (CFUs) in mouse models of acute and chronic M. tuberculosis infection.
TBA-354, also known as SN31354, is a potent anti-tuberculosis drug candidate. TBA-354 is narrow spectrum and bactericidal in vitro against replicating and nonreplicating Mycobacterium tuberculosis, with potency similar to that of delamanid and greater than that of PA-824. TBA-354 maintains activity against Mycobacterium tuberculosis H37Rv isogenic monoresistant strains and clinical drug-sensitive and drug-resistant isolates. TBA-354 is a promising next-generation nitroimidazole antitubercular agent.
Overview

TBA-354 is a novel compound developed as a next-generation anti-tuberculosis agent, specifically designed to combat infections caused by Mycobacterium tuberculosis. It belongs to the class of nitroimidazoles, which are known for their bactericidal properties. TBA-354 has shown significant potency against both replicating and non-replicating strains of Mycobacterium tuberculosis, making it a promising candidate in the fight against tuberculosis, particularly in drug-resistant cases .

Source and Classification

TBA-354 was synthesized through collaborative studies led by the Global Alliance for TB Drug Development, aiming to identify effective treatments for tuberculosis. It is classified as a nitroimidazole derivative and is noted for its enhanced metabolic stability compared to other compounds in the same class, such as PA-824 and delamanid . The compound's chemical formula is C23_{23}H26_{26}N4_{4}O3_{3}, with a molecular weight of 436.34 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of TBA-354 involves several key steps that utilize established organic chemistry techniques. The general approach includes:

  1. Starting Materials: The synthesis begins with the functionalization of imidazole derivatives.
  2. Reactions: Key reactions include diazotization and nitration processes, which are critical for forming the nitroimidazole core.
  3. Microwave-Assisted Techniques: Some synthetic routes have incorporated microwave-assisted methods to enhance reaction efficiency and yield .

For instance, one synthetic pathway involves the treatment of imidazole derivatives with various reagents under controlled conditions to yield TBA-354 efficiently.

Molecular Structure Analysis

Structure and Data

The molecular structure of TBA-354 features a pyridine-containing biaryl framework, which contributes to its biological activity. The compound exhibits a complex arrangement that allows for effective interaction with bacterial targets.

  • Chemical Structure: The structure can be represented as follows:
    C23H26N4O3\text{C}_{23}\text{H}_{26}\text{N}_{4}\text{O}_{3}

This structural configuration is crucial for its mechanism of action against Mycobacterium tuberculosis.

Chemical Reactions Analysis

Reactions and Technical Details

TBA-354 undergoes various chemical reactions that are essential for its activity:

  1. Reduction Reactions: Nitro groups in TBA-354 can be reduced to form reactive intermediates that interact with bacterial enzymes.
  2. Cyclic Reactions: The compound may also participate in cyclization reactions that enhance its efficacy against bacterial targets.

These reactions are pivotal in determining the pharmacological profile of TBA-354, influencing its potency and stability in biological systems .

Mechanism of Action

Process and Data

TBA-354 exerts its antibacterial effects primarily through the following mechanisms:

  1. Inhibition of Mycobacterial Growth: It disrupts cellular processes in Mycobacterium tuberculosis, leading to bactericidal effects.
  2. Formation of Reactive Species: The reduction of nitro groups generates reactive nitrogen species that damage bacterial DNA and proteins, ultimately leading to cell death.
  3. Enhanced Efficacy in Combination Therapy: When used in combination with other antitubercular agents like bedaquiline or pyrazinamide, TBA-354 demonstrates synergistic effects, significantly improving treatment outcomes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TBA-354 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility profiles in various solvents, which is advantageous for formulation development.
  • Stability: The compound maintains metabolic stability, making it suitable for long-term therapeutic use.
  • Bactericidal Activity: In vitro studies indicate that TBA-354 has a minimum inhibitory concentration (MIC) ranging from 50 µM against various strains of Mycobacterium tuberculosis .

These properties contribute to its potential as an effective treatment option for tuberculosis.

Applications

Scientific Uses

TBA-354 is primarily researched for its application in treating tuberculosis, particularly multidrug-resistant strains. Its potential uses include:

  1. Monotherapy: As a standalone treatment option due to its high potency.
  2. Combination Therapy: In conjunction with existing antitubercular drugs to enhance efficacy and reduce treatment duration.
  3. Research Tool: Utilized in laboratory settings to study mechanisms of drug resistance and bacterial metabolism.

The ongoing research into TBA-354 aims to establish it as a critical component in modern tuberculosis treatment regimens, addressing the urgent need for effective therapies against resistant strains .

Chemical Characterization and Structural Analysis of TBA-354

Molecular Architecture and Stereochemical Properties

TBA-354 ((S)-2-nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine) is a structurally optimized nitroimidazo-oxazine with the chemical formula C₁₉H₁₅F₃N₄O₅ and a molecular weight of 436.34 g/mol (CAS No. 1257426-19-9) [1] [6]. Its architecture features three critical modules:

  • Bicyclic Nitroimidazo-Oxazine Core: A (S)-configured chiral center at the C6 position of the fused 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine system, which dictates spatial orientation for target engagement [3] [6].
  • Pyridine-Biaryl Linker: A 3-pyridylmethyl group at the C6 position, replacing traditional benzyl motifs. This enhances penetration through Mycobacterium tuberculosis’ lipid-rich cell wall [3] [6].
  • Trifluoromethoxy Pharmacophore: A para-trifluoromethoxy (OCF₃) group on the terminal phenyl ring, optimizing electron-withdrawing properties and metabolic stability [5] [6].
  • Stereochemical Significance: The (S)-enantiomer demonstrates 10-fold greater potency than its (R)-counterpart against M. tuberculosis H37Rv, attributed to optimal binding geometry with the deazaflavin-dependent nitroreductase (Ddn) activation enzyme [3] [6]. X-ray crystallography confirms the oxazine ring adopts a half-chair conformation, positioning the nitro group for efficient bioreduction [5].

Table 1: Key Molecular Descriptors of TBA-354

PropertyValue
Molecular FormulaC₁₉H₁₅F₃N₄O₅
Molecular Weight436.34 g/mol
CAS Registry Number1257426-19-9
Chiral Center(S)-configuration at C6
Key Functional GroupsNitroimidazo-oxazine, Pyridine-biaryl, -OCF₃
Solubility (DMSO)100 mg/mL (229.18 mM)

Synthesis Pathways and Medicinal Chemistry Optimization

TBA-354 emerged from a systematic medicinal chemistry campaign to overcome limitations of early nitroimidazoles (e.g., mutagenicity of CGI-17341; poor bioavailability of delamanid) [5] [6]. The synthesis involves:

Stepwise Synthesis:

  • Chiral Oxazine Formation: Enantioselective reduction of a nitroalkene precursor using asymmetric hydrogenation, yielding the (S)-6-nitroimidazo[2,1-b][1,3]oxazine scaffold (>99% ee) [5] [6].
  • Nitroimidazole Coupling: Nucleophilic displacement of a chloromethylpyridine intermediate with the chiral oxazine under basic conditions (K₂CO₃, DMF) [6].
  • Trifluoromethoxy Incorporation: Suzuki-Miyaura cross-coupling of a 4-(trifluoromethoxy)phenylboronic acid with a bromopyridine derivative [5].

Key Optimizations:

  • Pyridine vs. Benzyl Linkers: Replacing PA-824’s benzyl group with pyridine improved MIC values 5–10-fold by enhancing cellular uptake and Ddn affinity [3] [6].
  • Nitro Group Positioning: The 2-nitro configuration (vs. 5-nitro in metronidazole) prevents mutagenic metabolites, as confirmed by Ames testing [5] [6].
  • Metabolic Stability: Microsomal studies showed TBA-354’s half-life in mouse/human liver microsomes exceeded delamanid’s by 2-fold, attributed to the OCF₃ group’s resistance to oxidative cleavage [3] [6].

Comparative Structural Analysis with Nitroimidazole Derivatives

TBA-354 bridges the potency of delamanid and the pharmacokinetic advantages of pretomanid through strategic structural innovations.

Table 2: Comparative Activity Against M. tuberculosis H37Rv

CompoundClassAerobic MIC₉₀ (μg/mL)Hypoxic MIC₉₀ (LORA, μg/mL)Resistance Frequency
TBA-354Nitroimidazo-oxazine0.006–0.0120.0133.0 × 10⁻⁷
Delamanid (OPC-67683)Nitroimidazo-oxazole0.002–0.0060.0061.2 × 10⁻⁷
Pretomanid (PA-824)Nitroimidazo-oxazine0.031–0.0630.0632.5 × 10⁻⁶
  • Mechanistic Divergence: While all three inhibit mycolic acid synthesis under aerobic conditions, TBA-354 and pretomanid generate higher levels of reactive nitrogen species (NO) under hypoxia due to enhanced Ddn-mediated activation kinetics [2] [3]. Delamanid primarily targets ketomycolate/methoxymycolate synthesis, whereas TBA-354 and pretomanid selectively block ketomycolates [2] [4].

Structural Determinants of Efficacy:

  • Biaryl Linker Advantage: TBA-354’s pyridine linker enables π-stacking with Ddn’s F420 cofactor, reducing activation energy vs. pretomanid’s benzyl group [3] [6].
  • Stereochemistry vs. Delamanid: Delamanid’s (R)-imidazo-oxazole chiral center confers similar potency but lower oral bioavailability (t₁/₂ = 38 h) than TBA-354’s (t₁/₂ = 64 h) [3] [6].
  • Cross-Resistance Profile: Mutations in Ddn (e.g., Tyr65His) confer resistance to pretomanid and delamanid but preserve TBA-354 susceptibility due to its optimized binding geometry [3] [4].

Table 3: Pharmacokinetic Properties in Murine Models

ParameterTBA-354DelamanidPretomanid
Oral Bioavailability89%47%68%
Elimination Half-life (h)643818
Plasma Protein Binding82%>99%85%
AUC₀–₂₄ (μg·h/mL)35.212.18.7

Properties

CAS Number

1257426-19-9

Product Name

TBA-354

IUPAC Name

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Molecular Formula

C19H15F3N4O5

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2/t15-/m0/s1

InChI Key

ZXSGSFMORAILEY-HNNXBMFYSA-N

SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

TBA-354, TBA 354, TBA354, SN31354, SN-31354, SN 31354

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.